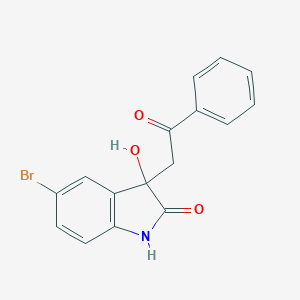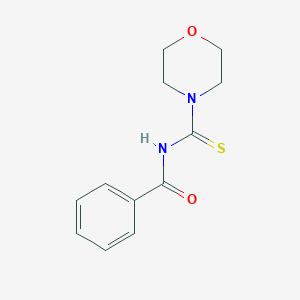![molecular formula C14H8N2Se B183015 4-[(4-Cyanophenyl)selanyl]benzonitrile CAS No. 117995-33-2](/img/structure/B183015.png)
4-[(4-Cyanophenyl)selanyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Cyanophenyl)selanyl]benzonitrile, also known as 4-CPSeCN, is a novel organic compound that contains a selenium atom in its structure. This compound has attracted the attention of scientists due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
4-[(4-Cyanophenyl)selanyl]benzonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anticancer activity, 4-[(4-Cyanophenyl)selanyl]benzonitrile has also been studied for its potential as a catalyst in organic reactions. It has been shown to catalyze the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. The compound is also an efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes or ketones.
Wirkmechanismus
The mechanism of action of 4-[(4-Cyanophenyl)selanyl]benzonitrile in cancer cells involves the activation of the caspase pathway and inhibition of the PI3K/Akt signaling pathway. The compound induces the cleavage of caspase-9 and caspase-3, leading to apoptosis in cancer cells. Inhibition of the PI3K/Akt signaling pathway results in the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.
Biochemische Und Physiologische Effekte
4-[(4-Cyanophenyl)selanyl]benzonitrile has been shown to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-Cyanophenyl)selanyl]benzonitrile in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in high yield. However, one of the limitations of using 4-[(4-Cyanophenyl)selanyl]benzonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(4-Cyanophenyl)selanyl]benzonitrile. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new catalytic applications for 4-[(4-Cyanophenyl)selanyl]benzonitrile could lead to the discovery of new organic reactions with high efficiency and selectivity.
Synthesemethoden
The synthesis of 4-[(4-Cyanophenyl)selanyl]benzonitrile involves the reaction of 4-bromobenzonitrile with potassium selenocyanate in the presence of a palladium catalyst. This reaction results in the formation of 4-[(4-Cyanophenyl)selanyl]benzonitrile with a yield of up to 80%. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
117995-33-2 |
|---|---|
Produktname |
4-[(4-Cyanophenyl)selanyl]benzonitrile |
Molekularformel |
C14H8N2Se |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
4-(4-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H |
InChI-Schlüssel |
ZZQSDUABTXPWLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)[Se]C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



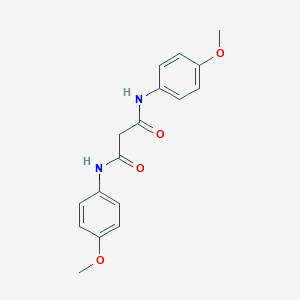
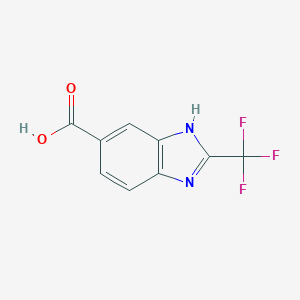
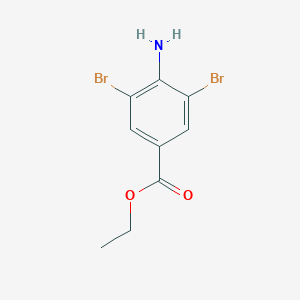
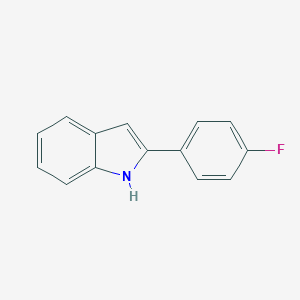
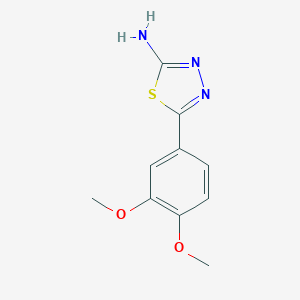
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
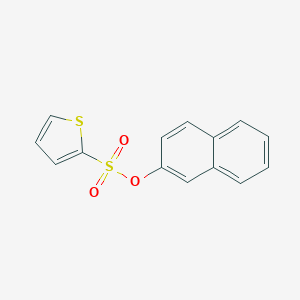
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

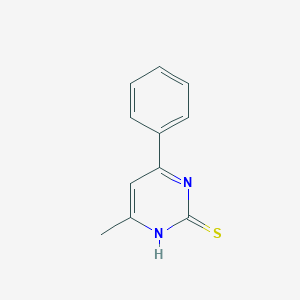
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
